molecular formula C9H14N2O2 B14316160 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione CAS No. 111725-60-1

3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione

Katalognummer: B14316160
CAS-Nummer: 111725-60-1
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: BCOCNARAIJPZJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques ensures the final product meets the required purity standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines and other derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

Wirkmechanismus

The mechanism by which 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione exerts its effects involves interactions with specific molecular targets. These interactions often lead to changes in the activity of enzymes or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets. This uniqueness makes it particularly valuable in certain chemical reactions and scientific applications .

Eigenschaften

CAS-Nummer

111725-60-1

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

3-(dimethylaminomethylidene)-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C9H14N2O2/c1-10(2)6-7-4-5-8(12)11(3)9(7)13/h6H,4-5H2,1-3H3

InChI-Schlüssel

BCOCNARAIJPZJY-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CCC(=CN(C)C)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.